4-Amino-5-chloro-2,1,3-benzothiadiazole chemical properties
4-Amino-5-chloro-2,1,3-benzothiadiazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Amino-5-chloro-2,1,3-benzothiadiazole
Introduction
4-Amino-5-chloro-2,1,3-benzothiadiazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] As a derivative of 2,1,3-benzothiadiazole, an electron-deficient system, it serves as a crucial building block in the synthesis of various functional molecules.[1][4] The presence of both an amino (-NH2) and a chloro (-Cl) group on the benzothiadiazole core imparts unique reactivity, making it a key intermediate in the production of pharmaceuticals, dyes, pigments, and agricultural chemicals.[1][2][5] Notably, it is a primary precursor in the synthesis of Tizanidine, a clinically important muscle relaxant.[1][6][7] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
The fundamental properties of 4-Amino-5-chloro-2,1,3-benzothiadiazole are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClN₃S | [2][8] |
| Molecular Weight | 185.63 g/mol | [2] |
| CAS Number | 30536-19-7 | [1][2] |
| Appearance | Light yellow to orange powder/crystal | [2][6][9] |
| Melting Point | 87 - 91 °C | [2] |
| Boiling Point (Predicted) | 316.4 ± 22.0 °C | [10] |
| Density (Predicted) | 1.632 ± 0.06 g/cm³ | [10] |
| Solubility | Soluble in Methanol and Ethyl Acetate; Slightly soluble in DMSO | [6][10] |
| Storage Temperature | 2 - 8 °C or -20°C Freezer | [2][10] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 4-Amino-5-chloro-2,1,3-benzothiadiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.[1] While specific experimental data from published literature is not readily available, predicted chemical shift ranges are presented below.[1]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H NMR | ||
| Aromatic Protons | ~7.0 - 8.0 | d, d |
| Amino Protons (NH₂) | Variable | br s |
| ¹³C NMR | ||
| Aromatic C-Cl | ~120 - 130 | - |
| Aromatic C-N | ~140 - 150 | - |
| Other Aromatic C | ~110 - 140 | - |
| Thiadiazole C | ~150 - 160 | - |
Note: The chemical shift of the amino protons is variable and can be influenced by solvent and concentration.[1] For unambiguous signal assignment, 2D NMR techniques like COSY and HSQC would be employed.[1]
Infrared (IR) and Mass Spectrometry (MS)
-
IR Spectroscopy: This technique is crucial for identifying functional groups. Key absorptions for this molecule would include N-H stretching vibrations for the amino group and characteristic peaks for the aromatic ring system.[1]
-
Mass Spectrometry: MS is used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) at m/z 185 and an isotopic peak (M+2) at m/z 187, characteristic of the presence of a chlorine atom.[8]
Synthesis and Experimental Protocols
The most common and industrially viable method for synthesizing 4-Amino-5-chloro-2,1,3-benzothiadiazole is through the reduction of its nitro precursor.[1]
1. Synthesis via Reduction of a Nitro Precursor
This process involves the chemical reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole.
Caption: Workflow for the synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole.
Detailed Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, create a suspension of iron powder in an acidic medium, typically water with hydrochloric acid.
-
Addition of Reactant: Gradually add the starting material, 5-chloro-4-nitro-2,1,3-benzothiadiazole, to the stirred suspension. The reaction is exothermic and the temperature should be controlled.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide (B78521) solution).
-
Isolation and Purification: The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., methanol/water) to yield the final product with a purity of ≥ 97%.[2]
Reactivity and Key Applications
The amino group of 4-Amino-5-chloro-2,1,3-benzothiadiazole is a primary site for further chemical modifications, making it a valuable intermediate.[1]
1. Synthesis of Tizanidine Precursor
A significant application is its role in the synthesis of Tizanidine, where it undergoes a condensation and cyclization reaction.[1][11]
Caption: Reaction pathway for the synthesis of Tizanidine from its precursor.
Detailed Experimental Protocol (Example from Patent Literature): [11]
-
Reactant Addition: To 350 ml of phosphorus oxychloride (POCl₃), add 18.6 g of 4-Amino-5-chloro-2,1,3-benzothiadiazole under stirring.[11]
-
Second Reactant: Follow with the addition of 12.7 g of 1-acetyl-2-imidazolidinone.[11]
-
Reaction Conditions: Heat the mixture to 50-60 °C and allow it to react for 30-40 hours.[1][11]
-
Work-up: After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.[11] The residue is then added to ice-cold water, and the pH is adjusted to an alkaline range with 1 N sodium hydroxide.[11]
-
Purification: The resulting crystals are collected and can be further purified. The process can be optimized to achieve yields up to 93.6%.[1]
2. Other Applications
-
Dyes and Pigments: It serves as a key intermediate in producing colorants with excellent stability and lightfastness for the textile and coatings industries.[2]
-
Agricultural Chemicals: The compound is used in the synthesis of some herbicides and pesticides.[2][5]
-
Materials Science: As a benzothiadiazole derivative, it is explored for creating materials with specific electronic and optical properties for applications like organic light-emitting diodes (OLEDs) and solar cells.[1]
Biological and Pharmaceutical Relevance
The primary pharmaceutical significance of 4-Amino-5-chloro-2,1,3-benzothiadiazole is its role as a direct precursor to Tizanidine.[1][6] Additionally, the benzothiadiazole scaffold is of high interest in drug discovery, and this specific compound is explored for potential antimicrobial and anticancer properties, opening avenues for new therapeutic developments.[2][5]
Caption: Relationship of the compound to its pharmaceutical applications.
References
- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 [smolecule.com]
- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chempoint.com [chempoint.com]
- 7. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]
- 8. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 30536-19-7 CAS MSDS (4-Amino-5-chloro-2,1,3-benzothiadiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]
